In-depth Technical Guide: Methyl (S)-4-N-Cbz-piperazine-2-carboxylate
In-depth Technical Guide: Methyl (S)-4-N-Cbz-piperazine-2-carboxylate
CAS Number: 225517-81-7
This technical guide provides a comprehensive overview of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate, a key chiral building block in drug discovery and development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Chemical and Physical Properties
Methyl (S)-4-N-Cbz-piperazine-2-carboxylate is a piperazine derivative featuring a benzyloxycarbonyl (Cbz or Z) protecting group at the N4 position and a methyl ester at the C2 position. The "(S)" designation indicates the stereochemistry at the chiral center. This compound is valued for its role as a constrained amino acid surrogate, providing conformational rigidity to peptide structures.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 225517-81-7 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₈N₂O₄ | [2] |
| Molecular Weight | 278.31 g/mol | |
| Purity | Typically ≥97% | [4][5] |
| MDL Number | MFCD04115338 | [4][5] |
Synthesis and Purification
The synthesis of optically active piperazine-2-carboxylic acid derivatives can be achieved through various methods, including the asymmetric hydrogenation of corresponding pyrazinecarboxylic acid derivatives catalyzed by chiral rhodium complexes. This approach avoids the need for classical resolution of racemates, making it suitable for industrial-scale production.
General Experimental Protocol for Synthesis
Example of a related synthesis (Esterification of Pyrazinecarboxylic Acid):
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Thionyl chloride (e.g., 106.6 g) is added dropwise to methanol (e.g., 1200 ml) under an inert atmosphere (argon) at a low temperature (4-6 °C).
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Pyrazinecarboxylic acid (e.g., 100.1 g) is added to the mixture.
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The reaction mixture is heated (e.g., to 61 °C for 2 hours) until the acid dissolves completely.
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After cooling, an aqueous solution of sodium hydrogen carbonate is added to neutralize the mixture.
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The methanol is removed under reduced pressure.
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The aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane).
The resulting methyl pyrazinecarboxylate can then be subjected to asymmetric hydrogenation using a chiral catalyst to yield the desired (S)-enantiomer of the piperazine-2-carboxylate. Subsequent N-protection with a Cbz group would yield the final product.
Purification
Purification of piperazine derivatives is typically achieved through standard chromatographic techniques.
General Purification Protocol:
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The crude product is dissolved in a minimal amount of a suitable solvent.
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The solution is loaded onto a silica gel column.
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Elution is performed using a solvent system such as ethyl acetate/hexanes.
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Fractions are collected and analyzed by thin-layer chromatography (TLC).
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Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.
Analytical Characterization
The structure and purity of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate are confirmed using various analytical techniques. While a complete set of spectral data for this specific molecule is not publicly available, representative data for similar piperazine derivatives are presented below.
Table 2: Representative Analytical Data for Piperazine Derivatives
| Analytical Technique | Description |
| ¹H NMR | The proton NMR spectrum would show characteristic signals for the piperazine ring protons, the methyl ester protons, and the protons of the Cbz protecting group. |
| ¹³C NMR | The carbon NMR spectrum would display signals for all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and the carbamate. |
| Mass Spectrometry | Mass spectral analysis would confirm the molecular weight of the compound. |
| HPLC | High-performance liquid chromatography is used to determine the purity of the compound. |
Applications in Drug Discovery and Development
Chiral piperazine scaffolds are prevalent in a vast number of active pharmaceutical ingredients.[6] The introduction of these constrained moieties into small molecules can significantly impact their physicochemical and pharmacokinetic properties.
Role as a Chiral Building Block
Methyl (S)-4-N-Cbz-piperazine-2-carboxylate serves as a valuable chiral building block in the synthesis of complex molecules. The piperazine ring can:
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Modulate physicochemical properties.[6]
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Enhance biological activity and selectivity.[6]
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Improve pharmacokinetic profiles.[6]
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Reduce cardiac hERG toxicity.[6]
Use in Peptide Synthesis
As a constrained amino acid surrogate, this compound can be incorporated into peptide chains to introduce conformational rigidity. This is a crucial strategy in the design of peptidomimetics with enhanced stability and biological activity. The general workflow for incorporating such a building block into a peptide sequence via solid-phase peptide synthesis (SPPS) is depicted below.
The piperazine moiety is a common feature in drugs targeting the central nervous system, as well as in antimicrobial and anticancer agents.[7][8] The versatility of the piperazine ring allows for extensive structural modifications to optimize pharmacological properties.[9]
Signaling Pathways and Experimental Workflows
Currently, there is no specific information available in the public domain detailing the involvement of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate in specific signaling pathways or established experimental workflows beyond its general use as a synthetic building block. Research in medicinal chemistry continuously explores the incorporation of such chiral scaffolds into novel drug candidates, which may then be investigated for their effects on various biological pathways.
The logical workflow for the utilization of this compound in a drug discovery program is outlined below.
References
- 1. Methyl (S)-4-N-Cbz-piperazine-2-carboxylate , 97% , 225517-81-7 - CookeChem [cookechem.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. Methyl (S)-4-N-Cbz-piperazine-2-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 225517-81-7 | MFCD04115338 | Methyl (S)-4-N-Cbz-Piperazine-2-Carboxylate [aaronchem.com]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
